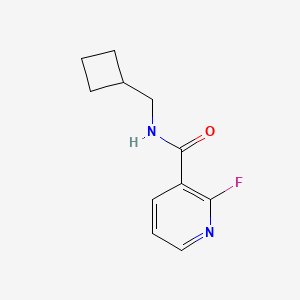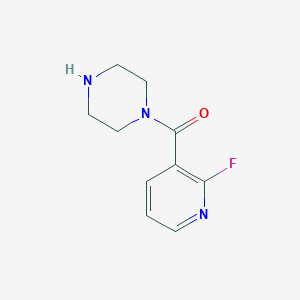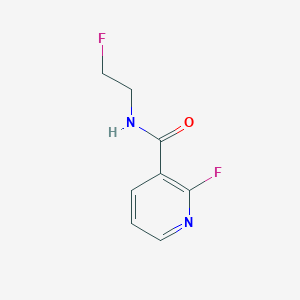
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the molecule often imparts enhanced stability, lipophilicity, and bioavailability, making such compounds valuable in medicinal chemistry and other scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens, sulfonates, or nitro groups in position 2 are often used as starting materials. Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve the use of high-temperature fluorination reactions. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at 450–500°C can yield a mixture of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for the synthesis of fluorinated pyridines.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring.
Cyclization: Formation of cyclic compounds through intramolecular reactions.
Common Reagents and Conditions
Nucleophiles: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield fluorinated pyridines, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
Scientific Research Applications
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks for the synthesis of pharmaceuticals due to their enhanced stability and bioavailability.
Radiopharmaceuticals: Fluorine-18 labeled pyridines are used in positron emission tomography (PET) imaging for cancer diagnosis and other medical applications.
Agricultural Chemistry: Fluorinated compounds are used as active ingredients in pesticides and herbicides due to their improved physical, biological, and environmental properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This can lead to improved binding affinity and efficacy in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- Perfluoroalkylpyridines
Uniqueness
2-Fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a fluoroethyl group enhances its stability and bioavailability compared to other fluorinated pyridines .
Properties
IUPAC Name |
2-fluoro-N-(2-fluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O/c9-3-5-12-8(13)6-2-1-4-11-7(6)10/h1-2,4H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSFEICEPXSIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(=O)NCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


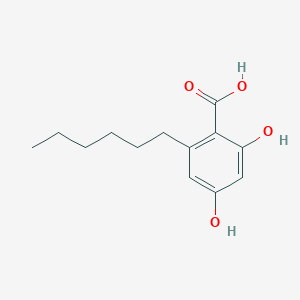
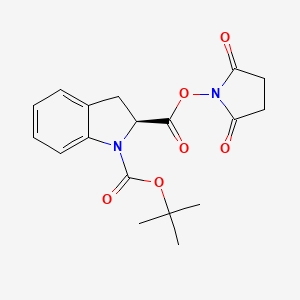
![2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B8164203.png)
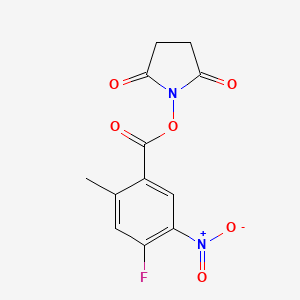
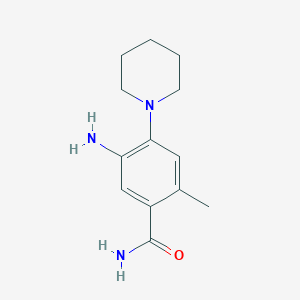

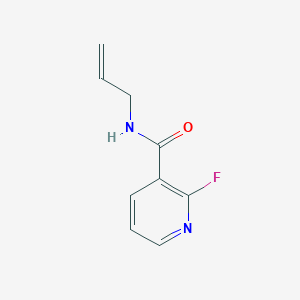
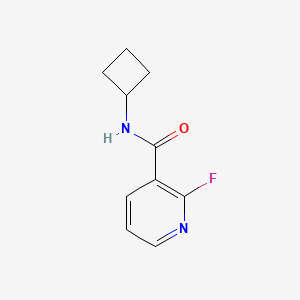
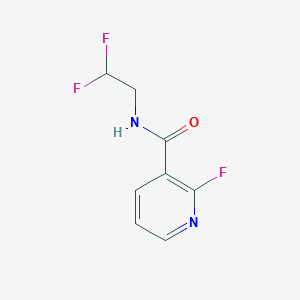
![2-[(2-Fluoropyridin-3-yl)formamido]acetamide](/img/structure/B8164269.png)
